[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole and 1-(propan-2-yl)-1H-pyrazole with a suitable amine source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrazole rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with specific enzymes and receptors in the body, making it a promising candidate for new drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole
- 1-(Propan-2-yl)-1H-pyrazole
- Pyrazole derivatives
Uniqueness
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its dual pyrazole structure, which provides it with distinct chemical and biological properties. This dual structure allows for more versatile interactions with various targets, making it a valuable compound in research and industrial applications.
Biological Activity
The compound (1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a synthetic derivative belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial effects. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is C13H20N6 with a molecular weight of approximately 265.33g/mol. The compound's structure features two pyrazole rings connected by a methylamine linkage, which may enhance its biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H20N6 |
Molecular Weight | 265.33 g/mol |
IUPAC Name | N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI Key | PSLVCYSJWHOMRB-UHFFFAOYSA-N |
The biological activity of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine is primarily attributed to its interaction with various molecular targets. The presence of the dimethyl and propan-2-yl groups may enhance lipophilicity and binding affinity to enzymes or receptors involved in key signaling pathways.
Potential Targets:
- Enzymes : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Receptors : It could interact with G-protein coupled receptors (GPCRs) that play critical roles in cell signaling.
- Kinases : The compound might act as an inhibitor for various kinases involved in cancer cell proliferation.
Biological Activities
Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives:
Anticancer Activity
Research indicates that compounds similar to (1,3-dimethyl-1H-pyrazol-4-yl)methylamine exhibit cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : A related pyrazole derivative showed an IC50 value of approximately 92.4 µM against multiple cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
Anti-inflammatory Activity
Pyrazole compounds have been reported to possess anti-inflammatory properties by inhibiting COX enzymes, thereby reducing prostaglandin synthesis. This mechanism can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Some pyrazole derivatives demonstrate significant antimicrobial activity against both bacterial and fungal strains. This property could be leveraged for developing new antibiotics or antifungal agents.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Study on Anticancer Effects :
- Anti-inflammatory Research :
- Antimicrobial Testing :
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-10(2)18-8-12(6-15-18)5-14-7-13-9-17(4)16-11(13)3/h6,8-10,14H,5,7H2,1-4H3 |
InChI Key |
RSGSGGDHISJBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CN(N=C2)C(C)C)C |
Origin of Product |
United States |
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